Sulfation Position Specificity: 4-O-Sulfate vs. 3-O-Sulfate Isomer for Binding Studies
The biological function of sulfated monosaccharides is strictly dependent on the position of the sulfate group. CAS 125113-68-0 (D-Galactose-4-O-sulfate sodium salt) is the primary model substrate for studying enzymes that specifically recognize 4-O-sulfated galactose residues, a common motif in GAGs like chondroitin sulfate and keratan sulfate [1]. In contrast, D-Galactose-3-O-sulfate sodium salt (CAS 13240-30-7) presents the sulfate group at the C-3 position, which is recognized by a different set of proteins and enzymes .
| Evidence Dimension | Sulfation Position |
|---|---|
| Target Compound Data | 4-O-sulfate group on D-galactose |
| Comparator Or Baseline | D-Galactose-3-O-sulfate sodium salt (CAS 13240-30-7) (3-O-sulfate group on D-galactose) |
| Quantified Difference | Structural difference only; quantitative binding data not available from provided sources. |
| Conditions | Structural comparison |
Why This Matters
Using the incorrect sulfation isomer will yield false-negative or misleading results in assays designed to probe 4-O-sulfate-specific biological interactions, wasting time and resources.
- [1] Santa Cruz Biotechnology. D-Galactose 4-sulfate sodium salt Product Page. Accessed 2026. View Source
